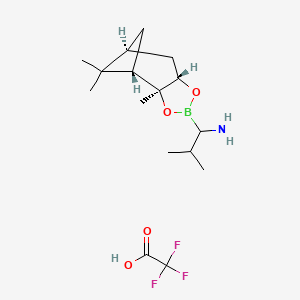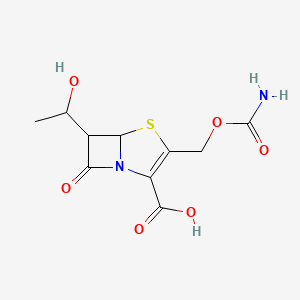![molecular formula C21H22O4 B14792955 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one, also known as oxypeucedanin, is a naturally occurring furanocoumarin. This compound is found in various plants, including species of the genus Angelica and Citrus. It has been studied for its diverse biological activities, including its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one typically involves the following steps:
Formation of the Furanocoumarin Core: The core structure of furanocoumarin is synthesized through a series of cyclization reactions involving appropriate precursors.
Alkylation: The final step involves the alkylation of the furanocoumarin core with the appropriate alkyl halide to introduce the 3,3-dimethyloxiran-2-yl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while substitution reactions can yield various substituted furanocoumarins .
科学研究应用
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furanocoumarins and their derivatives.
Biology: The compound has been studied for its effects on various biological systems, including its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Research has shown that it may have therapeutic potential in treating conditions such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of new pharmaceuticals and as a natural product in the cosmetic industry .
作用机制
The mechanism of action of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one involves several molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-cancer: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Anti-microbial: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death
相似化合物的比较
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one can be compared with other similar furanocoumarins:
4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one: Similar structure but different functional groups.
9-[(3,3-Dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one: Contains a methoxy group at the 4-position.
®-9-((3,3-Dimethyloxiran-2-yl)methoxy)-4-methoxyfuro(3,2-g)chromen-7-one: A stereoisomer with a methoxy group at the 4-position .
These compounds share similar core structures but differ in their functional groups and stereochemistry, which can lead to variations in their biological activities and applications.
属性
分子式 |
C21H22O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-[5-(3,3-dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O4/c1-13(11-19-21(2,3)25-19)5-4-6-14-15-7-8-20(22)24-18(15)12-17-16(14)9-10-23-17/h5,7-10,12,19H,4,6,11H2,1-3H3 |
InChI 键 |
VTWICSLJQQTHER-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC4C(O4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)


![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)


![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)




![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
